molecular formula C11H11N3Na2O5 B1419329 Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate CAS No. 1042969-16-3

Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate

Cat. No.: B1419329
CAS No.: 1042969-16-3
M. Wt: 311.2 g/mol
InChI Key: YPYMVOORUPEGDO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitroso group and a carboxylate group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate typically involves multiple stepsThe final step involves the formation of the disodium salt, which is achieved by neutralizing the compound with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and methylation processes, followed by purification steps such as crystallization and filtration. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Disodium 4-nitrophenylacetate: Similar structure but with a nitro group instead of a nitroso group.

    Disodium 4-aminophenylacetate: Contains an amino group instead of a nitroso group.

    Disodium 4-methylphenylacetate: Contains a methyl group instead of a nitroso group.

Uniqueness

Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate is unique due to the presence of both a nitroso group and a carboxylate group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

disodium;2-[4-[carboxylatomethyl(nitroso)amino]-N-methylanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5.2Na/c1-13(6-10(15)16)8-2-4-9(5-3-8)14(12-19)7-11(17)18;;/h2-5H,6-7H2,1H3,(H,15,16)(H,17,18);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYMVOORUPEGDO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)[O-])C1=CC=C(C=C1)N(CC(=O)[O-])N=O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661909
Record name Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042969-16-3
Record name Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate
Reactant of Route 2
Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate
Reactant of Route 3
Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate
Reactant of Route 4
Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate
Reactant of Route 5
Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.